N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide

Description

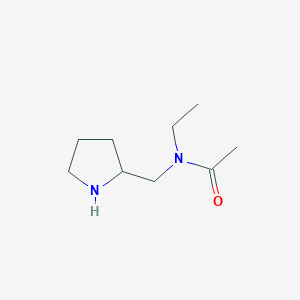

N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide is a tertiary acetamide derivative characterized by a pyrrolidine ring substituted at the 2-position with a methylacetamide group and an ethyl moiety.

Properties

IUPAC Name |

N-ethyl-N-(pyrrolidin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-5-4-6-10-9/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPNDGSXNMIWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide (NEPA) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

NEPA is characterized by its unique structure, which includes a pyrrolidine ring and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 198.28 g/mol. The presence of the pyrrolidine moiety enhances the compound's lipophilicity and bioavailability, making it a candidate for therapeutic applications.

NEPA's biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmitter release and uptake. This modulation can lead to a range of physiological effects, such as:

- Antimicrobial Activity : NEPA has shown potential antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.

- Analgesic Effects : The compound may exert pain-relieving effects through modulation of pain pathways in the central nervous system.

- Anti-inflammatory Properties : NEPA may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological effects of NEPA have been explored in various studies. Key findings include:

- Neuropharmacology : NEPA has been evaluated for its effects on mood and cognition. Research indicates that it may enhance cognitive function and reduce anxiety-like behaviors in animal models.

- Oncology : Preliminary studies suggest that NEPA could have antitumor effects, particularly against certain cancer cell lines. For instance, it demonstrated a significant reduction in cell viability in triple-negative breast cancer models at specific concentrations .

- Cardiovascular Effects : Some studies indicate potential benefits in cardiovascular health, possibly through vasodilatory effects or modulation of heart rate.

Data Tables

The following table summarizes key findings from recent studies on NEPA:

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of NEPA, researchers found that it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Analgesic Properties

A behavioral study using rodents demonstrated that administration of NEPA significantly reduced pain responses in models of acute and chronic pain. This suggests potential applications in pain management therapies.

Case Study 3: Cancer Research

In vitro studies on NEPA's effects on cancer cell lines revealed promising results, with notable reductions in cell proliferation rates for aggressive cancer types. Further research is needed to explore its efficacy in vivo.

Scientific Research Applications

Scientific Research Applications

NMPA exhibits a wide array of applications across different scientific domains:

Medicinal Chemistry

NMPA has been investigated for its potential therapeutic effects, particularly in cognitive enhancement and anti-inflammatory applications.

- Cognitive Enhancement : A study demonstrated that NMPA improved performance on cognitive tasks in animal models, suggesting its potential as a treatment for cognitive disorders .

- Anti-inflammatory Properties : Research indicated that NMPA activates the transcription factor Kruppel-like factor 2 (KLF2), leading to reduced inflammatory markers in endothelial cells. This suggests its utility in treating conditions like atherosclerosis.

The compound's ability to modulate enzyme activity and receptor interactions makes it valuable in pharmacological research. Its interactions with neurotransmitter systems such as acetylcholine and dopamine pathways position it as a candidate for further studies in neuropharmacology.

Industrial Applications

NMPA is utilized in the synthesis of polymers and resins due to its excellent solvency properties. Its chemical stability allows it to serve as a reagent in various industrial processes, enhancing product formulations and performance.

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, NMPA was administered to assess its effects on learning and memory. Results indicated significant improvements in performance on cognitive tasks compared to control groups, highlighting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of NMPA through KLF2 activation in endothelial cells. Findings demonstrated a marked reduction in inflammatory markers, suggesting that NMPA could be beneficial in treating inflammatory diseases such as atherosclerosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core acetamide and pyrrolidine motifs with several analogs, but substituent variations dictate functional differences. Key comparisons include:

Key Observations :

Key Observations :

Key Observations :

Q & A

Q. What are the recommended methodologies for synthesizing N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous acetamide derivatives are synthesized by reacting amines with chloroacetamide intermediates under reflux in ethanol (40 mL) for 2 hours, followed by purification via slow evaporation of mixed solvents (e.g., chloroform-acetone) . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.

- Temperature : Reflux conditions (~78°C for ethanol) ensure complete reaction without decomposition.

- Purification : Recrystallization or column chromatography improves yield and purity.

Q. How can researchers characterize the structural and chemical properties of this compound?

A multi-technique approach is essential:

- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions. Programs like SHELXL refine crystal structures with high precision .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., pyrrolidine methyl protons at δ ~2.5 ppm) .

- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) and implement:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve challenges in small-molecule structural analysis?

SHELXL employs least-squares refinement to optimize atomic coordinates, thermal parameters, and occupancy factors. For example:

Q. How should researchers address contradictory data in spectroscopic or crystallographic analyses?

Contradictions (e.g., NMR vs. X-ray results) require:

Q. What computational strategies integrate with experimental data to predict biological or physicochemical properties?

- Molecular docking : Predict binding affinity to targets (e.g., enzymes) using PubChem 3D conformers .

- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on solubility or toxicity .

- Thermodynamic simulations : Calculate Gibbs free energy of reactions to optimize synthetic pathways .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.